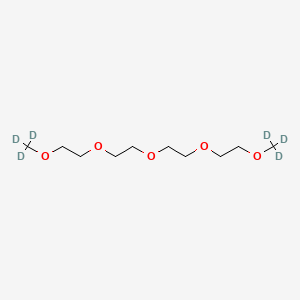

Tetraglyme-d6

Description

Significance of Deuterated Glyme Solvents in Contemporary Scientific Methodologies

Deuterated solvents, including glymes, are fundamental in modern analytical techniques, most notably in Nuclear Magnetic Resonance (NMR) spectroscopy. alfa-chemistry.comtcichemicals.comwikipedia.org In ¹H NMR, the signals from hydrogen atoms in a standard solvent would overwhelm the signals from the sample being analyzed. simsonpharma.com By substituting hydrogen with deuterium (B1214612), the solvent becomes "invisible" in the ¹H NMR spectrum, allowing for clear and precise analysis of the target molecule. alfa-chemistry.comtcichemicals.com Deuterated solvents also serve as a lock signal in NMR instruments, which helps to stabilize the magnetic field and ensure accurate measurements. tcichemicals.comsimsonpharma.com

Beyond NMR, deuterated solvents are crucial in small-angle neutron scattering (SANS) and neutron reflectometry. iaea.org In these techniques, the contrast between different components of a sample is determined by their scattering length densities. arxiv.org By using deuterated solvents, researchers can manipulate this contrast to selectively highlight or suppress the scattering from specific parts of a complex system, such as polymers, proteins, or other organic materials. iaea.orgrsc.orgacademie-sciences.fr This "contrast variation" method is a powerful tool for investigating the structure and function of multicomponent systems. iaea.orgarxiv.org

Overview of Tetraglyme-d6 as a Strategic Medium for Electrochemical and Spectroscopic Investigations

This compound is particularly valued for its excellent chemical and thermal stability, making it a suitable solvent for a variety of demanding applications. evitachem.comatamanchemicals.com In the realm of electrochemistry, it is utilized in lithium-ion battery research as a solvent in electrolytes. atamanchemicals.com Its ability to dissolve lithium salts and enhance ionic conductivity is a key factor in this application. evitachem.com The study of electrolytes containing tetraglyme (B29129) is important for the development of next-generation batteries, including lithium-oxygen (Li-O₂) and magnesium-based systems. rsc.orgacs.org

In spectroscopy, the primary application of this compound is as a non-interfering solvent in NMR studies to achieve better spectral resolution. evitachem.com It is also used in research involving proteomics, where it aids in dissolving biological samples for analysis. evitachem.com The use of deuterated glymes like this compound has been noted in studies of reaction mechanisms, for example, in examining the reactivity of certain organic compounds. nih.gov

Interactive Data Table: Properties of Tetraglyme and Related Compounds

| Compound | Molecular Formula | Boiling Point (°C) | Viscosity (cP) | Application Note |

| Tetraglyme | C₁₀H₂₂O₅ | 275 | 4.05 | Common solvent in Li-O₂ batteries, noted for good stability. rsc.org |

| Diglyme (B29089) | C₆H₁₄O₃ | 162 | - | Favored as a solvent for reactions with alkali metal reagents due to its resistance to strong bases. wikipedia.org |

| Triglyme | C₈H₁₈O₅ | 216 | - | Used in electrolyte solutions for lithium metal batteries. unife.it |

| This compound | C₁₀H₁₆D₆O₅ | - | - | Utilized in NMR for enhanced spectral clarity and in battery research. evitachem.com |

Historical Development and Evolving Role of Glyme-Based Solvents in Material Science

Glymes, or glycol diethers, are a class of aprotic polar solvents that have been recognized for their useful properties for many decades. nih.govresearchgate.net They are characterized by their thermal and chemical stability, and their ability to form complexes with ions. nih.gov These properties have led to their widespread use in both laboratory and industrial settings. nih.govresearchgate.net

Historically, glymes have been employed as reaction media for various chemical processes, including organometallic reactions and polymerizations. nih.gov Their ability to solvate alkali metal cations has been particularly advantageous. wikipedia.org Over time, the applications of glymes have expanded significantly. In material science, a major area of development has been their use in electrolytes for batteries. rsc.orgarxiv.org The evolution of battery technology, from lithium-ion to next-generation systems like Li-S and Li-O₂, has driven research into new electrolyte formulations where glymes play a crucial role due to their stability and solvating properties. rsc.orgnih.gov The development of solvate ionic liquids, where glyme molecules coordinate with lithium cations to form complex ions, represents a more recent advancement in this field. wiley-vch.de Furthermore, glyme-based electrolytes are being investigated for their potential in "beyond lithium" technologies, such as magnesium batteries. nd.edufrontiersin.org

Structure

3D Structure

Properties

Molecular Formula |

C10H22O5 |

|---|---|

Molecular Weight |

228.32 g/mol |

IUPAC Name |

1-[2-(trideuteriomethoxy)ethoxy]-2-[2-[2-(trideuteriomethoxy)ethoxy]ethoxy]ethane |

InChI |

InChI=1S/C10H22O5/c1-11-3-5-13-7-9-15-10-8-14-6-4-12-2/h3-10H2,1-2H3/i1D3,2D3 |

InChI Key |

ZUHZGEOKBKGPSW-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OCCOCCOCCOCCOC([2H])([2H])[2H] |

Canonical SMILES |

COCCOCCOCCOCCOC |

Origin of Product |

United States |

Synthetic Routes and Isotopic Labeling Methodologies for Tetraglyme D6

Deuteration Protocols for Tetraethylene Glycol Dimethyl Ether

The synthesis of Tetraglyme-d6 from its non-deuterated precursor, tetraethylene glycol dimethyl ether, is accomplished through specific chemical reactions designed to introduce deuterium (B1214612) atoms at desired molecular positions. The two principal strategies employed are catalytic deuterium exchange and alkylation reactions using deuterated reagents.

Catalytic hydrogen-deuterium exchange (HDE) is a powerful method for the site-selective incorporation of deuterium into organic molecules. nih.gov This process involves the direct replacement of C-H bonds with C-D bonds using a deuterium source, facilitated by a metal catalyst. thieme-connect.com For the synthesis of this compound, this would involve the exchange of hydrogen atoms on the methyl groups of tetraethylene glycol dimethyl ether.

Transition metals, particularly those from the platinum group, are often used as heterogeneous catalysts for HDE reactions. jst.go.jp Catalysts such as palladium, platinum, or iridium supported on carbon can effectively facilitate the exchange process. nih.govjst.go.jprsc.org The reaction typically uses heavy water (D₂O) as an economical and readily available deuterium source. jst.go.jprsc.org The efficiency and selectivity of the deuteration can be influenced by modifying reaction conditions, such as temperature and pressure, to control the extent of deuterium incorporation. rsc.org Mechanistically, these catalysts activate the C-H bond, allowing for the reversible exchange with deuterium from the surrounding medium. nih.gov

An alternative and common synthetic route involves the alkylation of a precursor molecule using a reagent that already contains the deuterium atoms. evitachem.com For this compound, this process typically involves the O-alkylation of tetraethylene glycol with a deuterated methylating agent.

A frequently used reagent for this purpose is a deuterated alkyl halide, such as deuterated methyl iodide (CD₃I) or methyl bromide (CD₃Br). evitachem.com In this approach, the di-anion of tetraethylene glycol is generated by treatment with a strong base, which then undergoes nucleophilic substitution with the deuterated methyl halide to form the terminal ether linkages, thereby introducing the -CD₃ groups. More recent advancements have explored the use of deuterated-alkylated sulfonium (B1226848) salts as effective electrophilic deuterating agents. chemrxiv.org These methods provide a high degree of control over the location of the isotopic label, as the deuterium is introduced as part of the desired functional group.

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | General Principle | Typical Deuterium Source/Reagent | Common Catalysts | Key Characteristics |

| Catalytic Deuterium Exchange | Direct replacement of hydrogen with deuterium on the intact tetraglyme (B29129) molecule. thieme-connect.com | Heavy Water (D₂O). jst.go.jprsc.org | Platinum group metals (e.g., Pd/C, Pt/C, Iridium complexes). jst.go.jprsc.org | Utilizes an inexpensive deuterium source; selectivity can be controlled by reaction conditions. rsc.org |

| Alkylation Reaction | Attachment of deuterated methyl groups to a tetraethylene glycol backbone. evitachem.com | Deuterated methyl halides (e.g., CD₃I); deuterated sulfonium salts. evitachem.comchemrxiv.org | Not applicable (reagent-based). | Offers precise control over the site of deuteration. rsc.org |

Analytical Verification of Deuterated Purity and Isotopic Enrichment

Following synthesis, it is critical to verify the chemical purity, the position of the deuterium labels, and the degree of isotopic enrichment. rsc.orgrsc.org This is accomplished using a combination of advanced spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity of deuterated compounds and verifying the specific positions of the isotopic labels. rsc.orgrsc.org The use of deuterated solvents is standard in ¹H NMR to avoid large solvent signals that would otherwise obscure the signals from the analyte. simsonpharma.comlabinsights.nl

To verify the synthesis of this compound, both ¹H NMR and ²H (Deuterium) NMR are employed.

¹H NMR: In the proton NMR spectrum of a successfully synthesized this compound sample, the characteristic signal corresponding to the terminal methyl protons of tetraglyme would be significantly diminished or absent. The remaining signals would correspond to the ethylene (B1197577) glycol backbone protons.

²H NMR: Conversely, the deuterium NMR spectrum will show a strong signal in the region expected for the methyl groups, directly confirming the presence and chemical environment of the incorporated deuterium atoms. wikipedia.org The combination of these two spectra provides conclusive evidence of successful and site-specific deuteration. rsc.org The quality of the NMR data relies on the use of high-purity solvents to prevent isotopic contamination or misleading impurity signals. fujifilm.com

Mass spectrometry (MS) is the primary technique for quantifying the isotopic enrichment and deuterated purity of the final product. rsc.org This method separates ions based on their mass-to-charge ratio, allowing for the precise determination of molecular weight. Since deuterium is heavier than hydrogen, the molecular weight of this compound (approx. 228.32 g/mol ) is higher than that of its non-deuterated counterpart (approx. 222.28 g/mol ). evitachem.comwikipedia.org

High-resolution mass spectrometry (HR-MS) is particularly effective for this analysis. rsc.org By examining the full scan mass spectrum, analysts can extract and integrate the signals corresponding to the desired deuterated molecule as well as any potential impurities, such as non-deuterated (d₀) or partially deuterated species. rsc.org From the relative intensities of these isotopic peaks, the percentage of isotopic purity can be accurately calculated. rsc.org Isotope-dilution mass spectrometry (IDMS) is another highly accurate and reproducible method used for the quantification of isotopically labeled compounds. ckisotopes.com Gas chromatography-mass spectrometry (GC-MS) can also be employed to separate the deuterated compound from other volatile impurities before mass analysis, providing another layer of verification. researchgate.netnih.gov

Table 2: Analytical Techniques for Verification of this compound

| Technique | Purpose | Information Provided | Example Finding for this compound |

| ¹H NMR Spectroscopy | Structural confirmation and label positioning. rsc.org | Absence or reduction of proton signals at specific sites. | Disappearance of the signal for the terminal methyl protons. |

| ²H NMR Spectroscopy | Direct detection of deuterium. wikipedia.org | Presence of deuterium signals at specific sites. wikipedia.org | A strong signal appears in the methyl region of the spectrum. |

| Mass Spectrometry (HR-MS, GC-MS) | Determination of isotopic enrichment and purity. rsc.orgrsc.org | Molecular weight confirmation and relative abundance of isotopic species (d₀ to d₆). rsc.org | A primary peak at the mass of this compound with calculated >99% isotopic purity. |

Tetraglyme D6 in Advanced Energy Storage Systems Research

Electrolyte Solvent Development for Lithium-Ion Batteries

Solid Electrolyte Interphase (SEI) Formation and Stability Studies

Influence of Tetraglyme-d6 on SEI Composition and Morphology

The use of deuterated solvents like this compound is pivotal for advanced analytical techniques such as neutron reflectometry and Nuclear Magnetic Resonance (NMR) spectroscopy, which are employed to probe the composition and structure of the SEI layer. d-nb.infonih.govnih.gov Neutron reflectometry, in particular, relies on the contrast in neutron scattering length density between hydrogen and deuterium (B1214612). By using a deuterated solvent, researchers can effectively distinguish between SEI components derived from the solvent and those originating from the decomposition of the lithium salt. nih.govnih.gov

Studies utilizing these techniques have revealed that the SEI formed in glyme-based electrolytes typically possesses a two-layer structure. nih.gov The inner layer, closer to the anode surface, is generally thin, dense, and composed primarily of inorganic species such as lithium oxide (Li₂O) and lithium fluoride (LiF), depending on the salt anion. nih.gov The outer layer is thicker, more porous, and consists of organic and polymeric species derived from the decomposition of the electrolyte solvent. nih.gov While specific compositional data for an SEI formed in a purely this compound electrolyte is not extensively detailed in publicly available literature, the principles established from studies with other deuterated solvents on model electrodes provide a foundational understanding. The use of this compound in such experiments would allow for precise quantification of the solvent's contribution to the organic portion of the SEI.

Table 1: General Composition of SEI Layers in Glyme-Based Electrolytes

| SEI Layer | Primary Components | Typical Thickness | Morphology |

| Inner Layer | Li₂O, LiF, Li₂CO₃ | 2-5 nm | Dense, Inorganic |

| Outer Layer | Polyethers, Lithium Alkoxides | 5-20 nm | Porous, Organic |

Note: The exact composition and thickness can vary significantly depending on the specific salt, additives, and cycling conditions.

Electrochemical Stability Window Determinations

The electrochemical stability window (ESW) of an electrolyte defines the voltage range within which the electrolyte remains stable without significant oxidation or reduction. For high-voltage battery applications, a wide ESW is crucial. The electrochemical stability of non-deuterated tetraglyme (B29129) (TEGDME) based electrolytes has been determined to be in the range of 0 to approximately 4.4 Volts versus Li+/Li. nih.gov

Applications in Lithium-Sulfur Battery Electrolyte Research

Lithium-sulfur (Li-S) batteries are a promising next-generation technology due to their high theoretical specific capacity. However, they suffer from several challenges, most notably the "polysulfide shuttle" effect, which leads to rapid capacity fading. This compound plays a significant role in research aimed at understanding and mitigating this phenomenon.

Development of Highly Concentrated Electrolytes and Solvate Ionic Liquids

A promising strategy to suppress the polysulfide shuttle is the use of highly concentrated electrolytes (HCEs) or solvate ionic liquids (SILs). nih.govresearchgate.netresearchgate.netdtu.dkrsc.org In these systems, the solvent molecules are heavily coordinated with the lithium cations, leaving very few "free" solvent molecules available to dissolve the lithium polysulfides. rsc.org

Tetraglyme is an excellent solvent for forming SILs due to its ability to chelate lithium ions. When mixed in a specific molar ratio with a lithium salt, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), it can form a [Li(tetraglyme)][TFSI] complex, which is essentially an ionic liquid. frontiersin.orgnih.gov These solvate ionic liquids have been shown to significantly reduce the solubility of lithium polysulfides, thereby mitigating the shuttle effect. nih.gov While specific studies focusing on the synthesis and characterization of SILs using this compound are not widely reported, it is expected that its behavior would be analogous to that of non-deuterated tetraglyme. The use of this compound in these formulations would be primarily for analytical purposes, such as using NMR to confirm the coordination environment of the lithium ion and the absence of free solvent molecules.

Table 2: Properties of Tetraglyme-Based Solvate Ionic Liquid Electrolytes

| Electrolyte System | Key Property | Impact on Li-S Batteries |

| [Li(tetraglyme)][TFSI] | Low polysulfide solubility | Suppresses polysulfide shuttle |

| [Li(tetraglyme)][TFSI] | High ionic conductivity | Enables good rate capability |

| [Li(tetraglyme)][TFSI] | Wide electrochemical window | Suitable for high-voltage applications |

Electrochemical Performance and Cycling Durability Enhancements

The ultimate goal of electrolyte research in Li-S batteries is to improve their electrochemical performance and long-term cycling stability. The use of tetraglyme-based electrolytes, often in combination with co-solvents like 1,3-dioxolane (DOL) and additives such as lithium nitrate (B79036) (LiNO₃), has been shown to lead to significant improvements in battery performance. kaist.ac.krepa.gov

For instance, Li-S cells utilizing a 1 M LiTFSI in TEGDME/DOL electrolyte with a LiNO₃ additive have demonstrated initial discharge capacities of approximately 900 mAh/g and enhanced cycling performance. kaist.ac.krepa.gov The good performance is attributed to the formation of a stable SEI on the lithium anode and the partial suppression of the polysulfide shuttle. While there is a lack of specific reports detailing the cycling performance of Li-S batteries with this compound as the primary solvent, it is anticipated that the performance would be comparable to its non-deuterated counterpart. Any minor differences would likely be due to the subtle kinetic isotope effect of deuterium on the various electrochemical and chemical reactions occurring within the cell. The primary value of this compound in this context remains its role as a probe for understanding the underlying mechanisms that lead to performance enhancements.

Table 3: Representative Electrochemical Performance of Li-S Batteries with Tetraglyme-Based Electrolytes

| Electrolyte Composition | Initial Discharge Capacity (mAh/g) | Capacity Retention | Coulombic Efficiency |

| 1M LiTFSI in TEGDME/DOL with LiNO₃ | ~900 | Good | High |

| Highly Concentrated [Li(tetraglyme)][TFSI] | >700 (after 400 cycles) | Excellent | >98% |

Note: Performance metrics can vary based on cathode material, sulfur loading, and testing conditions.

Electrolyte Formulations for Magnesium Battery Research

The development of practical rechargeable magnesium (Mg) batteries is heavily reliant on the formulation of electrolytes that permit the reversible deposition and stripping of magnesium metal. This compound, a deuterated form of tetraethylene glycol dimethyl ether, serves as a crucial solvent in this research. Its aprotic, polar nature and ability to dissolve magnesium salts are vital; however, its primary importance in a research context stems from its isotopic labeling. The deuterium atoms in this compound are "silent" in standard proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This allows for the unambiguous study of other proton-containing species or, more commonly, enables techniques like ¹³C and ²⁵Mg NMR to probe the coordination environment and interactions between the solvent, the magnesium cation (Mg²⁺), and the salt's anion without overwhelming solvent signals.

Speciation of Magnesium Salts in this compound Solutions

The performance of a magnesium battery electrolyte is intrinsically linked to the way the magnesium salt dissociates and interacts with the solvent molecules—a phenomenon known as speciation. Spectroscopic techniques, particularly Raman and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for investigating these species, with this compound being an ideal solvent for such NMR studies.

Research has shown that in glyme-based electrolytes, the Mg²⁺ cation is typically coordinated by the oxygen atoms of the ether molecules, forming stable complex cations. Raman spectroscopy studies on magnesium bis(trifluoromethanesulfonyl)imide (Mg(TFSI)₂) in the presence of glymes reveal that the glyme molecules are potent chelating ligands that can displace the TFSI⁻ anions from the Mg²⁺ coordination sphere. researchgate.net This creates solvated cations of the general formula [Mg(glyme)y]²⁺. researchgate.net The strength of this coordination is often stronger than the interaction between the Mg²⁺ and the TFSI⁻ anion. researchgate.net

The concentration of the magnesium salt plays a critical role in determining the dominant species in the solution. At low salt concentrations, the electrolyte favors the formation of solvent-separated ion pairs, where the Mg²⁺ cation and the anions are fully solvated and separated by tetraglyme molecules. nih.gov As the salt concentration increases, contact ion pairs become more prevalent, where the anion is directly coordinated to the Mg²⁺ cation. nih.gov In-situ ¹³C MAS NMR studies on analogous glyme systems have identified complex solvation structures, such as clusters where a central Mg²⁺ is coordinated by both the glyme and the anion, with additional glyme molecules forming a secondary solvation shell. nih.gov This complex, multi-layered solvation structure directly influences the electrolyte's properties, including its ionic conductivity and the kinetics of magnesium deposition. Combined computational and experimental studies on similar systems using tetraglyme have confirmed that the coordination between the tetraglyme solvent and the cation is the dominant factor influencing the NMR spectra, allowing for quantitative prediction of the fraction of solvent molecules involved in the solvation process. escholarship.org

Electrochemical "Conditioning" Processes and Reversibility of Magnesium Deposition

A common observation in many advanced magnesium battery electrolytes, especially those based on magnesium aluminum chloride complexes (MACC) in tetraglyme, is the requirement of an initial "conditioning" period. umich.edu A freshly prepared electrolyte often exhibits poor performance, characterized by high overpotentials for Mg deposition and low Coulombic efficiency. umich.edu Reversible magnesium deposition and stripping is typically only achieved after the electrolyte has undergone extensive electrochemical cycling. umich.edu

This conditioning process involves applying a potential to the electrode to induce changes within the electrolyte. During this period, cyclic voltammetry shows an evolution of the electrochemical response. Initially, irreversible reduction processes may occur, but with continued cycling, the characteristic peaks for magnesium deposition and stripping begin to appear and stabilize, while the overpotential required for deposition decreases. umich.edu

It was initially thought that conditioning was simply a method of removing trace impurities (like water) from the electrolyte. However, research suggests a more complex mechanism is at play. The conditioning process is believed to activate the electrolyte by causing a fundamental change in the speciation of the electrochemically active complexes. umich.edu This suggests that the initially formed magnesium complexes in the bulk electrolyte are not the most favorable for efficient deposition and stripping, and the conditioning process drives the equilibrium towards a more electrochemically active species. umich.edu

Role in Redox Flow Battery Electrolyte Design

In the realm of non-aqueous redox flow batteries (RFBs), this compound is explored as a component of the electrolyte, which consists of a solvent, a supporting salt, and soluble redox-active species. The wider electrochemical stability window of organic solvents like tetraglyme compared to water allows for the use of high-potential redox couples, which can lead to RFBs with higher energy densities. atomfair.com However, the design of non-aqueous electrolytes faces unique challenges, including the crossover of active species and higher viscosity compared to aqueous systems. atomfair.commdpi.com

Mitigation of Active Species Crossover through Membranes

A primary failure mode in redox flow batteries is the crossover of the redox-active species from one half-cell to the other through the separating membrane. This internal short-circuiting leads to capacity fade and low Coulombic efficiency. nih.govnih.govlbl.gov In non-aqueous systems using solvents like tetraglyme, a prominent strategy to combat this issue is based on macromolecular design. umich.edulbl.gov

This approach involves a two-pronged solution: increasing the physical size of the redox-active molecules and tailoring the pore size of the membrane. umich.edunih.govnih.govlbl.gov By synthesizing oligomeric or polymeric versions of the redox-active molecules, their size can be increased beyond the membrane's pore-size exclusion limit. umich.edunih.govlbl.gov When these larger redox-active oligomers are paired with microporous polymer membranes, the rate of active-material crossover can be drastically reduced. Research has demonstrated that this size-sieving mechanism can decrease the crossover rate by more than 9,000-fold compared to conventional separators, with minimal negative impact on the necessary transport of the supporting electrolyte's ions. umich.edunih.govlbl.gov This strategy has proven effective in various non-aqueous solvents, highlighting its applicability to tetraglyme-based electrolytes. umich.eduescholarship.org An alternative approach is the use of dense, permselective ceramic membranes that allow for the exclusive transport of the working ion (e.g., Li⁺) while physically blocking the crossover of the larger redox molecules and solvent. mdpi.com

Impact on Viscosity and Redox Couple Transport Kinetics

The physical properties of the electrolyte, particularly its viscosity, are critical for the efficient operation of a redox flow battery. Viscosity directly impacts the kinetics of the redox couple and the energy required to pump the electrolyte through the system. atomfair.comresearchgate.net Organic solvents used in non-aqueous RFBs typically have higher viscosities than aqueous solutions, which can lead to slower mass transport and higher pumping losses. atomfair.com However, among common organic solvents, ethers like diglyme (B29089) and tetraglyme tend to have lower viscosities compared to carbonate- or amide-based solvents. csic.es

The transport kinetics of the redox couple are governed by a combination of convection (pumping), diffusion, and the rate of the electron transfer reaction at the electrode surface. nih.gov Lower solvent viscosity generally facilitates higher ionic conductivity and faster diffusion. researchgate.netmdpi.com Specific studies on redox reactions in a tetraglyme-based solvate ionic liquid ([Li(G4)]TFSA) have provided quantitative data on these kinetic parameters. For the TEMPO⁺/TEMPO redox couple, the diffusion coefficients were measured, revealing that the charged species (TEMPO⁺) diffuses more slowly than its neutral counterpart, a result of the coulombic interaction between the cation and the TFSI⁻ anion in the electrolyte. researchgate.net

Interactive Data Table: Diffusion Coefficients of TEMPO Species in a Tetraglyme-Based Electrolyte

This table presents the diffusion coefficients for the neutral TEMPO and the cationic TEMPO⁺ species in a [Li(G4)]TFSA solvate ionic liquid at 25 °C. The data highlights the impact of charge on mobility within the electrolyte.

| Redox Species | Diffusion Coefficient (cm² s⁻¹) |

| TEMPO | 1.3 x 10⁻⁷ |

| TEMPO⁺ | 2.1 x 10⁻⁸ |

| Data sourced from research on the electrode reaction of 2,2,6,6-tetramethylpiperidine-1-oxyl in a [Li(G4)]TFSA solvate ionic liquid. researchgate.net |

These fundamental measurements of reaction rate constants and diffusion coefficients in tetraglyme-based systems are essential for accurately modeling RFB performance and designing systems with optimized power output and efficiency. researchgate.net

Fundamental Solvation Chemistry and Ion Transport Phenomena Using Tetraglyme D6

Elucidation of Cation-Glyme Solvation Architectures

The manner in which cations are coordinated by tetraglyme (B29129) molecules is a cornerstone of understanding electrolyte properties. The deuteration of tetraglyme is particularly advantageous in techniques like NMR and neutron scattering, where the distinct properties of deuterium (B1214612) compared to hydrogen provide enhanced clarity.

Experimental Spectroscopic Probes (e.g., 7Li NMR, 23Na NMR, Raman Spectroscopy)

Nuclear Magnetic Resonance (NMR) and Raman spectroscopy are powerful techniques for probing the local environment of cations in solution. The use of Tetraglyme-d6 helps to simplify complex spectra and isolate the signals of interest.

7Li and 23Na NMR: In studies of lithium and sodium-based electrolytes, the chemical shifts observed in 7Li and 23Na NMR spectra are highly sensitive to the coordination environment of the cation. rsc.org By using this compound, the interference from proton signals is eliminated, allowing for a clearer interpretation of the cation's solvation shell. evitachem.com For instance, the number of glyme oxygen atoms coordinating to a lithium ion can be estimated by analyzing changes in the NMR chemical shifts. rsc.org In solutions of lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) in tetraglyme, 17O NMR has shown that the terminal oxygen atoms of the glyme chain are less affected by the lithium ion compared to the internal oxygen atoms. rsc.org This suggests a preferential coordination of the lithium ion with the more centrally located oxygen atoms of the tetraglyme molecule.

Raman Spectroscopy: Raman spectroscopy provides insights into the vibrational modes of molecules, which are affected by intermolecular interactions such as ion solvation. A prominent band near 870 cm⁻¹ in the Raman spectra of glyme-lithium salt mixtures is a characteristic feature indicating a high degree of Li+ chelation. researchgate.net In studies of saturated electrolytes containing LiTFSI and various solvents, including tetraglyme, Raman spectroscopy, combined with X-ray scattering, has been employed to investigate both global and local solvation structures. osti.govjcesr.org These studies reveal that in glyme-based electrolytes, the structure can be close to that of crystalline solvates. jcesr.org The technique can also distinguish between free ions, solvent-separated ion pairs (SSIPs), and contact ion pairs (CIPs). acs.org For example, in solutions of sodium hexafluorophosphate (B91526) (NaPF6) in diglyme (B29089), Raman spectroscopy has suggested the presence of both SSIPs and CIPs, with an increase in CIPs at higher concentrations. scispace.com

Neutron Scattering and X-ray Diffraction Studies of Local Structure

Neutron scattering and X-ray diffraction are direct probes of atomic-level structure, providing detailed information on bond distances and coordination numbers. The isotopic substitution of hydrogen with deuterium in this compound is particularly powerful in neutron scattering experiments.

Neutron Scattering: Neutron total scattering experiments, often coupled with isotopic substitution (e.g., 6Li/7Li), have been instrumental in determining the local structure around cations. researchgate.net For equimolar mixtures of LiTFSI and tetraglyme, these studies have revealed that the lithium cation is not coordinated to all five oxygen atoms of the tetraglyme molecule as might be expected. researchgate.net Instead, it is typically coordinated to only four oxygen atoms, resulting in a distorted solvate cation. researchgate.net This has been attributed to the constraints of the ethylene (B1197577) oxide chain and competition for coordination sites from the TFSI anion. researchgate.net Similar findings have been reported for other glyme-based systems, where the anion can significantly impact the cation's coordination. semanticscholar.org For instance, in a comparison between LiTFSI and lithium nitrate (B79036) (LiNO3) in tetraglyme, the Li-O coordination number with the glyme was found to be 2-3 times higher for the TFSI- system, highlighting the strong influence of the anion. semanticscholar.org

X-ray Diffraction (XRD): Wide-angle X-ray scattering (WAXS) and small-angle X-ray scattering (SAXS) provide complementary information on short-range and long-range order in electrolytes. jcesr.org In saturated LiTFSI/tetraglyme solutions, a characteristic "charge-ordering" peak is observed, indicating a structured arrangement of ions and solvent molecules. osti.govjcesr.org The position and intensity of this peak can offer insights into the spatial configuration of the solvated species. osti.gov For instance, in a series of glyme-based electrolytes, the intensity of the charge-ordering peak followed the trend DME > Diglyme > Tetraglyme, suggesting that shorter glyme chains are more conducive to forming these ordered structures. osti.gov

Ion Association and Dissociation Equilibria

The extent to which ions remain associated as pairs or larger aggregates versus dissociating into free ions is a critical factor influencing electrolyte conductivity and transport properties. This compound facilitates studies aimed at quantifying these equilibria.

Quantification of Ion Pairing and Aggregate Formation

In glyme-based electrolytes, a variety of species can coexist, including free ions, solvent-separated ion pairs (SSIPs), contact ion pairs (CIPs), and larger aggregates (AGGs). scispace.com The equilibrium between these species is a complex function of the salt, solvent, and concentration.

Studies on sodium triflate (NaOTf) in various glymes have shown that SSIPs, CIPs, and AGGs are all present in concentrations ranging from 0.5 to 2 M, with a greater fraction of CIPs and AGGs at higher concentrations. scispace.com

Neutron diffraction studies on NaPF6 in diglyme have quantified the extent of ion pairing, showing that approximately 18% of the sodium ions form CIPs with the anion. scispace.com The remaining 82% exist as Na+(diglyme)2 complexes, which are essentially SSIPs. qmul.ac.uk

Effects of Salt Concentration and Anion Identity on Solvation

Salt Concentration: As the salt concentration increases in glyme-based electrolytes, the number of available "free" solvent molecules decreases. This leads to a higher probability of ion pairing and aggregation as anions compete more effectively with the glyme for coordination sites around the cation. scispace.com In highly concentrated electrolytes, often termed solvate ionic liquids (SILs), nearly all solvent molecules are involved in cation solvation. researchgate.net

Anion Identity: The identity of the anion plays a crucial role in determining the solvation structure. semanticscholar.org A comparative study of LiTFSI and LiNO3 in tetraglyme using neutron diffraction revealed significant differences. semanticscholar.org In the LiTFSI system, the Li+ coordination to the glyme's oxygen atoms was much higher, whereas in the LiNO3 system, the Li+ coordination to the anion's oxygen atoms was more prevalent. semanticscholar.org This demonstrates that weakly coordinating anions like TFSI- promote the formation of stable [Li(glyme)]+ solvate cations, while more strongly coordinating anions like NO3- lead to a higher degree of CIP formation. semanticscholar.org The donor number of the anion, which is a measure of its Lewis basicity, also correlates with the energy required for desolvation. osti.gov

Mechanisms of Ion Mobility and Diffusion

The mobility of ions through the electrolyte is fundamental to the functioning of electrochemical devices. The use of this compound in techniques like pulsed-field gradient NMR (PFG-NMR) allows for the direct measurement of diffusion coefficients of the individual species.

The transport of ions in glyme-based electrolytes is a complex process that can involve different mechanisms. In dilute solutions, ions move primarily through vehicular transport, where the solvated cation diffuses as a single entity. However, in more concentrated solutions, other mechanisms can become significant.

Structural Diffusion (Grotthuss-type mechanism): While less common for cation transport in these systems, a Grotthuss-type mechanism, involving the exchange of ions between solvent molecules, can contribute to ion mobility.

Ion Hopping: In concentrated electrolytes, ion hopping between coordination sites on different glyme molecules can be a significant transport pathway.

The desolvation of the cation at the electrode interface is a critical step in the charge transfer process. The energy barrier for this desolvation is influenced by the strength of the cation-glyme interaction and the nature of the anion. osti.gov Studies have shown that the activation energy for desolvation in sodium-ion systems with tetraglyme can be significantly lower than in analogous lithium-ion systems, potentially enabling faster kinetics. osti.gov

Decoupled Ion Transport Facilitation

Tetraglyme, a member of the glyme family of solvents, has demonstrated a remarkable ability to facilitate this decoupled motion. Its five ether oxygen atoms can effectively chelate a lithium cation (Li⁺), forming a stable, crown-ether-like solvate complex, often denoted as [Li(tetraglyme)]⁺. aip.orgarxiv.org This strong solvation can weaken the electrostatic interaction between the Li⁺ cation and its counter-anion, reducing the formation of slow-moving, neutral ion pairs and promoting more independent movement of the anion. aip.org At specific concentrations, particularly equimolar mixtures of salt and glyme, these systems can form "solvate ionic liquids" (SILs), where nearly all solvent molecules are coordinated to cations, drastically altering the transport properties. aip.orgnih.gov

The use of deuterated tetraglyme, this compound, is instrumental in experimentally verifying and quantifying ion transport dynamics. Pulsed-field gradient nuclear magnetic resonance (PFG-NMR) spectroscopy is a powerful, non-invasive technique used to measure the self-diffusion coefficients of different chemical species within the electrolyte. aip.org By using this compound along with salts containing NMR-active nuclei like ⁷Li and ¹⁹F (for anions like TFSI⁻ or PF₆⁻), researchers can simultaneously and unambiguously track the diffusion of the solvent, the cation, and the anion. osti.gov A significant divergence in these diffusion coefficients provides direct evidence of decoupled ion transport. For instance, in some highly concentrated electrolytes, Li⁺ ions have been observed to diffuse faster than the larger solvent molecules, strongly suggesting a non-vehicular, hopping-based transport mechanism is at play. nii.ac.jp

The following table presents typical diffusion coefficient data for ions and the solvent in a glyme-based electrolyte system, illustrating the differences in mobility that characterize the degree of transport decoupling.

| Species | Role | Typical Self-Diffusion Coefficient (D) (m²/s) |

|---|---|---|

| Li⁺ | Cation | 2.1 x 10⁻¹¹ |

| TFSI⁻ | Anion | 1.5 x 10⁻¹¹ |

| Tetraglyme | Solvent | 1.9 x 10⁻¹¹ |

Correlative Studies of Solvation Structure and Diffusivity

The mobility of an ion in a liquid electrolyte is intrinsically linked to the structure of its immediate environment—the solvation shell. ustl.edu.cn The size, stability, and composition of this shell, which consists of coordinating solvent molecules and potentially counter-ions, dictate the effective hydrodynamic radius of the ion and the energy landscape for its movement. ustl.edu.cnresearchgate.net Understanding the precise relationship between the Li⁺ solvation structure and its resulting diffusivity is critical for designing electrolytes with optimized transport properties.

A powerful approach to elucidating this relationship involves a correlative strategy that combines experimental measurements with computational modeling. acs.org Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Raman spectroscopy provide experimental data on the local environment of the ions and solvent molecules. aip.org The use of this compound is particularly advantageous for NMR studies, as it allows for the clear differentiation of solvent signals from those of other proton-containing species and enables detailed studies of solvent dynamics via ²H NMR. mdpi.com These experimental results are then used to validate and refine computational models, such as Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) calculations, which can provide an atomistic, dynamic picture of the solvation structures. arxiv.orgresearchgate.net

Research on Li-salt/tetraglyme systems has revealed that the Li⁺ solvation structure is highly dependent on the salt concentration. acs.orgarxiv.org

Low Concentrations: At low salt-to-solvent ratios, the Li⁺ ion is typically coordinated by multiple tetraglyme molecules. MD simulations have identified "two-chain" motifs, where two separate tetraglyme molecules contribute oxygen atoms to the Li⁺ solvation shell, forming a solvent-separated ion pair (SSIP) where the anion is not in direct contact with the cation. acs.orgresearchgate.net

Higher (Equimolar) Concentrations: As the concentration increases towards a 1:1 molar ratio of Li⁺ to tetraglyme, the dominant species becomes the stable 1:1 [Li(tetraglyme)]⁺ complex. arxiv.org In this configuration, the anion is more likely to be in direct contact with the solvated cation, forming a contact ion pair (CIP). arxiv.org

This evolution of the primary solvation shell directly influences diffusivity. The large, bulky "two-chain" SSIP structures at low concentrations can lead to slower diffusion. As concentration rises, the formation of stable [Li(tetraglyme)]⁺ complexes in SILs creates a different transport regime, where strong anti-correlated motions between the complex cation and the anion can lead to low conductivity despite the high ion concentration. nih.govacs.org Computational studies allow researchers to quantify the prevalence of these different solvation states, as shown in the table below.

| Concentration Ratio (r = [Li⁺]/[O]) | Dominant Solvation Motif | Description |

|---|---|---|

| r < 0.04 | Free Solvent / Two-Chain SSIP | Li⁺ is solvated by two tetraglyme molecules; anions are separated. |

| 0.04 < r < 0.08 | Two-Chain SSIP / One-Chain CIP | A mix of 2:1 and 1:1 Li⁺:tetraglyme complexes emerges. |

| r ≈ 0.2 (Equimolar) | One-Chain CIP | Li⁺ is primarily in a 1:1 complex with tetraglyme, with anion contact. |

By correlating these detailed structural insights with experimentally measured diffusion coefficients, a comprehensive model of ion transport can be constructed, guiding the rational design of future electrolytes. The synergy between the empirical data obtainable with this compound and the detailed pictures from simulation is key to advancing this field. acs.org

Tetraglyme D6 As a Plasticizer and Component in Polymer Electrolytes and Ionomers

Impact on Polymer Electrolyte Physical and Electrical Properties

The addition of small molecules like tetraglyme (B29129) into a polymer network acts to increase the free volume and disrupt the intermolecular forces between polymer chains. This plasticizing effect leads to a measurable increase in the local mobility of the polymer segments. researchgate.net Research using 13C NMR spin-lattice relaxation times (T1) has demonstrated that the presence of tetraglyme in polyether-urethane networks enhances local polymer segmental motion. researchgate.net This increased mobility is consistent with a decrease in the glass transition temperature (Tg) of the polymer electrolyte. researchgate.neticm.edu.pl By lowering the Tg, the polymer matrix transitions from a rigid, glassy state to a more amorphous, rubbery state at lower temperatures, which facilitates easier movement of polymer chains. icm.edu.pl This process creates transient voids, enabling the efficient flow of ions through the polymer network under an electric field. icm.edu.pl The plasticizer molecules penetrate the polymer matrix, establishing attractive forces that reduce the cohesive energy between polymer chains, further contributing to increased segmental mobility. icm.edu.pl

A direct correlation exists between the concentration of tetraglyme plasticizer and the ionic conductivity of the polymer electrolyte. Generally, increasing the plasticizer content leads to a significant enhancement in ionic conductivity. icm.edu.plresearchgate.netbibliotekanauki.pl This is attributed to two primary mechanisms: the increased segmental motion of the polymer host as described previously, and the enhanced dissociation of the dissolved salt into mobile charge carriers. icm.edu.plbibliotekanauki.pl

In a study on poly(vinyl alcohol) (PVA)-based electrolytes with magnesium bromide (MgBr2), the addition of tetraethylene glycol dimethyl ether (TEGDME) progressively increased the ionic conductivity. icm.edu.pl The conductivity reached its highest value of approximately 10⁻⁶ S cm⁻¹ with the addition of 0.8 ml of TEGDME. icm.edu.pl Beyond this optimal concentration, the ionic conductivity began to decrease. This decline is likely due to the excess plasticizer increasing the distance between ions, which hinders their mobility. icm.edu.pl

Table 1: Effect of TEGDME Content on Ionic Conductivity and Carrier Mobility in PVA-MgBr2 Electrolytes Data extracted from research on PVA-based polymer electrolytes. icm.edu.pl

| Sample Composition (PVA:MgBr2 + TEGDME) | Ionic Conductivity (σ) at 303 K (S cm⁻¹) | Carrier Mobility (µ) (cm² V⁻¹ s⁻¹) | Number of Charge Carriers (n) (cm⁻³) |

| M1 (x=10 wt%, x₀=0 ml) | ~1.0 x 10⁻⁸ | 2.05 x 10⁻¹³ | 3.05 x 10²² |

| M3 (x=30 wt%, x₀=0 ml) | ~2.5 x 10⁻⁷ | 5.37 x 10⁻¹² | 2.91 x 10²² |

| M5 (x=30 wt%, x₀=0.2 ml) | ~1.0 x 10⁻⁶ | 1.15 x 10⁻¹¹ | 5.43 x 10²² |

| M6 (x=30 wt%, x₀=0.8 ml) | ~1.0 x 10⁻⁶ | 2.30 x 10⁻¹¹ | 2.71 x 10²² |

Note: The table demonstrates the increase in both the number of charge carriers and their mobility with the addition of TEGDME, leading to higher ionic conductivity.

Role in Dual-Cation and Single-Ion Conducting Polymer Systems

Tetraglyme-d6 plays a complex and influential role in advanced electrolyte systems, such as those containing more than one type of cation or those designed to primarily conduct a single ionic species.

Research has shown that tetraglyme can have contrasting effects on the mobility of different alkali metal cations, such as lithium (Li⁺) and sodium (Na⁺), within the same dual-cation ionomer system. nih.gov This differentiation is rooted in how tetraglyme influences the ion cluster network for each cation. nih.gov

Design and Characterization of Gel Polymer Electrolytes

Gel polymer electrolytes (GPEs) represent a promising class of materials that combine the cohesive properties of a solid polymer matrix with the high ionic conductivity of a liquid electrolyte. This compound is frequently used as the molecular solvent or plasticizer in the fabrication of GPEs. researchgate.netmdpi.comresearchgate.net

The design of a GPE typically involves dissolving a lithium or sodium salt in tetraglyme to form a liquid electrolyte, which is then incorporated into a polymer host matrix, such as poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP), poly(methyl methacrylate) (PMMA), or cross-linked poly(ethylene oxide) (PEO). researchgate.netresearchgate.net The resulting material is a free-standing, flexible membrane with good interfacial contact with electrodes. mdpi.comrsc.org

Characterization of these GPEs involves a suite of techniques to evaluate their suitability for battery applications.

Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability of the GPE and its glass transition temperature (Tg). mdpi.comresearchgate.net GPEs incorporating tetraglyme often exhibit high thermal stability and low Tg values, which are desirable for wide operating temperature ranges. mdpi.com

Electrochemical Impedance Spectroscopy (EIS): This is the primary method for measuring the ionic conductivity of the electrolyte over a range of frequencies and temperatures. researchgate.net

Electrochemical Stability Window (ESW): Linear sweep voltammetry (LSV) is used to determine the voltage range within which the GPE remains stable without undergoing decomposition. GPEs often exhibit wide electrochemical windows (e.g., ≥ 4.0 V vs. Li/Li⁺), making them compatible with high-voltage electrode materials. researchgate.netmdpi.com

Interfacial Compatibility: The stability and low resistance of the interface between the GPE and the electrodes (e.g., metallic lithium) are assessed using techniques like symmetric cell cycling. researchgate.netrsc.org

The systematic design and characterization of GPEs containing this compound are crucial for optimizing their properties and advancing the development of safer, high-performance electrochemical devices. researchgate.net

Advanced Analytical and Spectroscopic Research Applications of Tetraglyme D6

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

In the realm of NMR spectroscopy, the choice of solvent is critical as it can significantly influence the quality of the resulting spectrum. Deuterated solvents are essential for ¹H NMR because they are "invisible" in the spectrum, thus preventing the large solvent signal from obscuring the signals of the analyte.

Applications in Structural Elucidation of Organic and Organometallic Compounds

The clarity of spectra obtained using Tetraglyme-d6 as a solvent is highly advantageous for the structural elucidation of complex molecules. It is particularly useful in the study of organic and organometallic compounds, where precise determination of chemical structure is paramount. du.eduacs.orgresearchgate.net The inert nature of glymes like tetraglyme (B29129) makes them suitable for dissolving a wide range of organometallic reagents without reacting with them. atamanchemicals.com This allows for detailed NMR analysis of reactive species in solution. The use of deuterated solvents is a standard practice in organometallic chemistry to facilitate the characterization of newly synthesized compounds and to study their reaction mechanisms. du.eduacs.orgresearchgate.netsysu.edu.cn

Research in Proteomics and Biomolecular Interactions

This compound also finds applications in the field of proteomics and the study of biomolecular interactions, primarily due to its properties as a solvent and its surface-modifying capabilities. evitachem.com

Dissolution and Stability of Complex Biological Samples

In proteomics, the preparation of samples for analysis is a critical step that can significantly impact the quality of the results. nih.gov this compound can be used to dissolve complex biological samples, aiding in the extraction and solubilization of proteins for subsequent analysis, including by NMR. evitachem.comadvatechgroup.com The process of preparing proteins for analysis often involves denaturation, reduction, alkylation, and enzymatic digestion. nih.govsigmaaldrich.com A solvent that can maintain the stability of the proteins and peptides throughout this process is highly valuable. While specific studies detailing the use of this compound for long-term protein stability are not prevalent, the use of additives like L-arginine and L-glutamic acid is a known strategy to improve protein solubility and stability in solution for NMR studies. nih.gov The solvent properties of this compound suggest its potential utility in conjunction with such stabilizing agents.

Facilitation of Selective Protein Adsorption and Cell Adhesion Studies

The non-deuterated form of tetraglyme has been shown to be effective in creating surfaces that resist non-specific protein adsorption. atamanchemicals.com When applied as a coating, tetraglyme can help in studies of selective protein adsorption and cell adhesion. atamanchemicals.com This is particularly relevant in the development of biocompatible materials and medical implants. Research has shown that surfaces coated with tetraglyme can significantly reduce the adsorption of proteins like fibrinogen. acs.org This property is crucial as the initial protein layer that forms on a material's surface dictates subsequent cellular responses, including platelet adhesion.

Table 2: Fibrinogen Adsorption on Polystyrene vs. Tetraglyme-Coated Surfaces

| Surface | Plasma Concentration | Fibrinogen Adsorption (ng/cm²) |

| Polystyrene | 0.1% | ~250 |

| Tetraglyme | 0.1% | <10 |

| Polystyrene | 100% | ~425 |

| Tetraglyme | 100% | ~85 |

This table illustrates the significant reduction in fibrinogen adsorption on tetraglyme-coated surfaces compared to uncoated polystyrene at different plasma concentrations. acs.org

Environmental Analytical Methodologies

In environmental science, the accurate detection and quantification of pollutants are essential for monitoring and remediation efforts. Deuterated compounds serve as valuable tools in these analytical methods. clearsynth.comwiseguyreports.comisowater.com this compound can be employed as an internal standard in environmental analytical methodologies, particularly for the analysis of volatile organic compounds (VOCs) and other organic pollutants. zeochem.compitt.edu

Internal standards are compounds added to a sample in a known concentration to aid in the quantification of an analyte. clearsynth.com Deuterated standards are ideal because they have nearly identical chemical and physical properties to their non-deuterated counterparts but can be distinguished by mass spectrometry. clearsynth.comnemc.us This allows them to be carried through the entire sample preparation and analysis process, effectively correcting for any loss of analyte during extraction, cleanup, and instrumental analysis, as well as for matrix effects that can suppress or enhance the instrument's signal. clearsynth.comuva.nl The use of deuterated compounds as internal standards is a well-established practice in methods developed by organizations such as the U.S. Environmental Protection Agency (EPA) for the analysis of contaminants in various environmental matrices. nemc.usresearchgate.netepa.gov The application of this compound as an internal standard would enable more accurate and reliable quantification of its non-deuterated analogue and similar compounds in complex environmental samples like water, soil, and air. zeochem.comkobv.de

Enrichment and Chromatographic Analysis of Volatile Organic Compounds (VOCs)

Tetraglyme serves as a highly effective medium for the enrichment and subsequent analysis of volatile organic compounds (VOCs) from various matrices, including air and hazardous waste. researchgate.net The deuterated form, this compound, is particularly valuable in these analytical protocols, primarily as an internal standard for quantification using gas chromatography/mass spectrometry (GC/MS). Its chemical and physical properties are nearly identical to those of non-deuterated tetraglyme, allowing it to mimic the behavior of the analyte extraction and analysis process. However, its increased mass makes it easily distinguishable by a mass spectrometer, enabling precise quantification and correction for any analyte loss during sample preparation.

The analytical procedure typically involves using tetraglyme as an extraction or trapping solvent for VOCs. researchgate.netdtic.mil For instance, in air quality analysis, VOCs are sampled by passing air through tetraglyme, which effectively absorbs and concentrates the target compounds. researchgate.net For solid or liquid waste samples, an extraction is performed using tetraglyme. researchgate.net

Following the enrichment step, a common analytical approach is the purge-and-trap method coupled with GC/MS. researchgate.netdtic.mil An aliquot of the tetraglyme extract is dispersed into water, and the mixture is purged with an inert gas. researchgate.net The purged VOCs are then trapped on a sorbent material, thermally desorbed, and introduced into the GC/MS system for separation and detection. epa.gov The use of tetraglyme as an extraction solvent offers advantages over more volatile solvents like methanol, particularly for purge-and-trap concentration, leading to lower method detection limits for certain VOCs in soil samples. researchgate.net

Research has demonstrated the efficacy of this method for a range of VOCs, including chlorinated alkanes, chlorinated alkenes, and monocyclic aromatic hydrocarbons. researchgate.net The limits of detection (LODs) are typically in the low nanogram per cubic meter (ng/m³) range for air analysis. researchgate.net For some common compounds like chloroform, benzene, and toluene, background levels can result in slightly higher LODs. researchgate.net

Table 1: Limits of Detection (LOD) for Selected VOCs using Tetraglyme Enrichment This table presents the limits of detection for various volatile organic compounds when analyzed using a method involving enrichment in tetraglyme followed by GC/MS. Data is sourced from air analysis studies.

| Compound | Limit of Detection (LOD) (ng/m³) |

| Chloroform | 41.4 |

| Benzene | 96.0 |

| Toluene | 48.7 |

| Other VOCs | < 5.7 |

Data sourced from evaluation studies of tetraglyme for VOC enrichment. researchgate.net

Determination of Air/Tetraglyme Partition Coefficients

The efficiency of tetraglyme as a sampling solvent for airborne VOCs is scientifically quantified by the air/tetraglyme partition coefficient (Kₐₜ). researchgate.net This coefficient represents the equilibrium ratio of a compound's concentration in the air to its concentration in tetraglyme at a specific temperature. researchgate.netcopernicus.org A low Kₐₜ value indicates that the compound preferentially partitions into the tetraglyme phase, signifying that tetraglyme is an efficient sorbent for that specific VOC. The determination of these coefficients is crucial for designing air sampling methodologies, evaluating sorption efficiencies, and estimating breakthrough volumes—the volume of air that can be sampled before the analyte begins to elute from the solvent. researchgate.net

Studies have systematically determined Kₐₜ values for various VOCs across environmentally relevant temperatures (e.g., 2°C to 25°C). researchgate.net As expected, the partition coefficients are temperature-dependent; Kₐₜ values generally increase with temperature, meaning that the sorption efficiency of tetraglyme is higher at lower temperatures. This relationship is a key consideration for field sampling applications.

Based on these partition coefficients, breakthrough volumes can be calculated. For example, at 2°C, the calculated breakthrough volume (allowing for 5% breakthrough) for 20 mL of tetraglyme ranged from 5.8 liters for 1,1-dichloroethane (B41102) to as high as 312 liters for 1,1,2-trichloroethane, highlighting the compound-specific nature of the sampling process. researchgate.net In this context, this compound can be used in laboratory experiments to validate these theoretical models and ensure the accuracy of the determined partition coefficients without contributing to the signal of the non-deuterated target analyte.

Table 2: Air/Tetraglyme Partition Coefficients (Kₐₜ) and Breakthrough Volumes for Selected VOCs This table displays the experimentally determined air/tetraglyme partition coefficients (Kₐₜ) at different temperatures and the calculated breakthrough volumes at 2°C for several volatile organic compounds using 20 mL of tetraglyme.

| Compound | Kₐₜ at 2°C | Kₐₜ at 10°C | Kₐₜ at 25°C | Breakthrough Volume at 2°C (Liters) |

| 1,1-Dichloroethane | 0.089 | 0.13 | 0.25 | 5.8 |

| Trichloroethene | 0.016 | 0.025 | 0.054 | 33 |

| Tetrachloroethene | 0.007 | 0.012 | 0.03 | 74 |

| Benzene | 0.023 | 0.036 | 0.076 | 23 |

| Toluene | 0.01 | 0.017 | 0.04 | 52 |

| Ethylbenzene | 0.005 | 0.008 | 0.022 | 104 |

| o-Xylene | 0.004 | 0.006 | 0.016 | 130 |

| 1,1,2-Trichloroethane | 0.0017 | 0.0028 | 0.007 | 312 |

Data derived from research on the evaluation of tetraglyme for the analysis of volatile organic compounds in air. researchgate.net

Computational and Theoretical Investigations of Tetraglyme D6 Systems

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a powerful lens through which the complex and dynamic environment within an electrolyte can be observed at an atomic resolution. These simulations model the movement of individual atoms and molecules over time, offering insights into the interactions that govern the macroscopic properties of the system. In the context of Tetraglyme-d6, MD simulations are instrumental in elucidating the behavior of this solvent and its interactions with dissolved ions.

Modeling of Ion-Solvent and Ion-Polymer Interactions at the Molecular Level

Simulations have shown that in equimolar mixtures of LiTFSI (lithium bis(trifluoromethanesulfonyl)imide) and tetraglyme (B29129), a significant portion of the Li⁺ ions are coordinated to four oxygen atoms of a single, curled tetraglyme molecule, often with an additional oxygen from a TFSI⁻ anion completing the coordination shell. nih.gov At lower salt concentrations, Li⁺ ions are more likely to be coordinated by two separate tetraglyme molecules. nih.gov The use of polarizable force fields in these simulations has been crucial for accurately capturing the structural and dynamic properties of these solvate ionic liquids. nih.gov

The interactions are not limited to ion-solvent but also extend to ion-polymer interactions when tetraglyme is used as a plasticizer in polymer electrolytes. MD studies on dual-cation conducting ionomers have shown that the addition of tetraglyme can break up ion clusters, which in turn affects ion mobility. rsc.org The plasticizing effect of tetraglyme facilitates the rearrangement of these ion clusters, a key mechanism for ion transport. rsc.org

| Salt Concentration | Dominant Li⁺ Solvation Structure | Average Coordination Number | Key Insight |

|---|---|---|---|

| Low (r < 0.08) | Two-chain motif (Li⁺ coordinated by two tetraglyme molecules) | ~2 (tetraglyme molecules) | Solvent-separated ion pairs are prevalent. escholarship.orgaps.org |

| Equimolar (1:1 salt:glyme) | One-chain motif (Li⁺ coordinated by one tetraglyme and one anion) | ~1 (tetraglyme molecule), ~1 (anion) | Formation of stable Li⁺[tetraglyme][anion] complexes. nih.govconfex.com |

Simulation of Ion Transport Pathways and Hopping Mechanisms

Ion transport in glyme-based electrolytes is a complex process that can occur through several mechanisms. MD simulations have been essential in distinguishing between two primary pathways: vehicular motion and hopping motion. Vehicular motion involves the transport of a cation as it remains coordinated with one or more solvent molecules, essentially moving as a single, larger entity. In contrast, hopping motion describes the process where a cation "hops" from one coordinating solvent molecule to another.

Simulations have indicated that in tetraglyme-based solvate ionic liquids, the translational motion of the entire Li⁺ coordination environment is the dominant contribution to Li⁺ mobility, as opposed to the exchange of coordinating molecules. nih.gov This suggests a prevalence of the vehicular transport mechanism. The use of fully atomistic polarizable force fields has been particularly successful in sampling these ion transport mechanisms accurately, overcoming challenges faced by earlier nonpolarizable models. nih.gov

The deuteration in this compound, by increasing the molecular mass, can subtly influence these dynamics. The kinetic isotope effect might lead to slower diffusion and reorientational dynamics of the solvent molecules, which could in turn affect the rates of both vehicular and hopping transport. While not extensively detailed in the literature specifically for this compound, this is a recognized phenomenon in isotopic substitution studies.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for studying the nature of chemical bonds, reaction energetics, and spectroscopic properties of molecules and their complexes. For this compound systems, DFT provides a detailed picture of the electronic interactions between the deuterated solvent and cations.

Electronic Structure and Bonding Analysis of Tetraglyme-Cation Complexes

DFT calculations have been employed to determine the optimized geometries and binding energies of tetraglyme-cation complexes. These studies confirm the strong chelating effect of tetraglyme, where the multiple ether oxygens create a favorable binding pocket for cations like Li⁺. The electronic structure analysis reveals that the bonding is primarily electrostatic, arising from the interaction between the positive charge of the cation and the lone pairs of electrons on the oxygen atoms.

The substitution of hydrogen with deuterium (B1214612) in this compound has a negligible effect on the electronic structure and, consequently, on the nature of the bonding in these complexes. The electron distribution and molecular orbitals remain virtually unchanged. Therefore, the vast body of DFT research on tetraglyme-cation complexes is directly applicable to their this compound counterparts.

DFT calculations have been used to compare the stability of different solvation structures, such as those involving one or two tetraglyme molecules coordinating to a Li⁺ ion, and the inclusion of anions in the primary coordination shell. escholarship.org These calculations help to interpret experimental data and provide a theoretical foundation for the observations made in MD simulations. For example, DFT can predict which conformation of the tetraglyme chain leads to the most stable complex with a given cation.

| Property | Calculated Value/Observation | Significance |

|---|---|---|

| Optimized Geometry | Curled tetraglyme chain enveloping the Li⁺ ion | Confirms the chelation effect of tetraglyme. escholarship.org |

| Binding Energy | Strongly favorable (exothermic) | Indicates the formation of a stable complex. |

| Charge Distribution | Significant charge transfer from tetraglyme oxygens to Li⁺ | Characterizes the electrostatic nature of the interaction. |

| Effect of Deuteration | Negligible impact on electronic structure and binding energy | Validates the use of non-deuterated tetraglyme data for electronic properties. |

Prediction of Spectroscopic Signatures and Reaction Energetics

A significant application of DFT is the prediction of spectroscopic properties, which can then be compared with experimental results to validate the computational models. For this compound, DFT can predict vibrational frequencies (e.g., for infrared and Raman spectroscopy) and NMR chemical shifts.

The primary effect of deuteration in this compound on its predicted spectra is a shift in the vibrational frequencies involving the C-D bonds compared to the C-H bonds in non-deuterated tetraglyme. Due to the heavier mass of deuterium, the C-D stretching and bending vibrations occur at lower frequencies. This isotopic shift is a powerful tool in spectroscopic analysis for assigning specific vibrational modes. DFT calculations can accurately predict the magnitude of these shifts.

DFT has also been used to simulate the ¹H NMR spectra of tetraglyme in different solvation environments. escholarship.org The chemical shifts of the protons on the glyme chain are sensitive to their proximity to a cation. By calculating the NMR shifts for various Li⁺-tetraglyme coordination motifs (e.g., free tetraglyme, one-chain complexes, two-chain complexes), researchers can correlate the features of an experimental NMR spectrum with the prevalence of different species in the electrolyte. escholarship.orgresearchgate.net For this compound, while the deuterium atoms are typically not observed in ¹H NMR, the principle of using the remaining proton signals to probe the local environment remains the same.

In terms of reaction energetics, DFT can be used to calculate the energy barriers for conformational changes in the tetraglyme molecule or for the association and dissociation of ion-solvent complexes. These energetic calculations are crucial for understanding the kinetics of processes that underpin ion transport and other dynamic phenomena within the electrolyte.

Future Research Horizons and Emerging Applications of Tetraglyme D6

Development of Next-Generation Electrolyte Platforms

The quest for safer, more efficient, and higher-energy-density batteries is a driving force in modern materials science. Tetraglyme-d6 is emerging as a key enabling material in the development of advanced electrolyte systems, particularly for next-generation lithium batteries and beyond.

Integration into All-Solid-State Battery Architectures

All-solid-state batteries (ASSBs) represent a paradigm shift in energy storage technology, promising enhanced safety and energy density. This compound is finding application in the development of quasi-solid and polymer-based electrolytes that bridge the gap between liquid and true solid-state systems.

One area of active research involves the use of tetraglyme (B29129) in gel polymer electrolytes (GPEs). researchgate.netresearchgate.net These materials, which typically consist of a polymer matrix such as poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) plasticized with a liquid electrolyte, offer a combination of mechanical robustness and acceptable ionic conductivity. researchgate.net Research has shown that GPEs based on tetraglyme exhibit good reversibility for lithium plating and stripping, a large operating window, and can significantly enhance the cycling stability of batteries, such as lithium-oxygen (Li-O2) systems. researchgate.netresearchgate.net The use of this compound in these systems allows for detailed investigation of the ion transport mechanisms and the stability of the electrolyte at the electrode interface using techniques like neutron scattering.

Furthermore, tetraglyme is a key component in the formulation of solvate ionic liquids (SILs), which are being explored for their potential use in all-solid-state lithium batteries (ASLBs). rsc.org These SILs, formed by chelating a lithium salt with a glyme molecule, possess unique properties such as high thermal stability and negligible vapor pressure. rsc.org The deuteration of tetraglyme in these SILs is crucial for studying the lithium-ion coordination and transport dynamics, which is essential for optimizing the performance of ASLBs.

| Electrolyte Type | Polymer Matrix/Solvent System | Key Findings | Application |

| Gel Polymer Electrolyte | PVDF-HFP with Tetraglyme | Good Li+ plating/stripping reversibility, large operating window, enhanced cycling stability. researchgate.net | Lithium-Oxygen (Li-O2) Batteries |

| Solvate Ionic Liquid | LiTFSI and Tetraglyme | High thermal stability, negligible vapor pressure. rsc.org | All-Solid-State Lithium Batteries (ASLBs) |

Design of Multi-Ion Conducting Systems

The exploration of battery technologies "beyond lithium-ion" is a rapidly growing field, driven by the need for more abundant and cost-effective materials. jmst.org This includes systems based on sodium-ion (Na+), potassium-ion (K+), and multivalent ions like magnesium (Mg2+) and aluminum (Al3+). jmst.org Glyme-based electrolytes, including those with tetraglyme, are being investigated for these next-generation battery chemistries. jmst.orgrsc.org

The ability of glymes to solvate different cations makes them versatile solvents for a range of electrolyte systems. rsc.org For sodium-ion batteries (SIBs), for instance, localized high-concentration electrolytes (LHCEs) using diglyme (B29089) (a shorter glyme) have shown to improve the cycling stability of cathode materials. researchgate.net The principles learned from these systems are transferable to tetraglyme-based electrolytes. The use of this compound would be instrumental in comparing the solvation and transport properties of Na+ with those of Li+ through techniques like NMR and neutron diffraction, providing fundamental insights for the design of high-performance SIBs. ucl.ac.uk

Research into multivalent ion batteries also stands to benefit from the use of this compound. The complex coordination chemistry and transport phenomena of divalent and trivalent cations in non-aqueous electrolytes are still not well understood. Deuterated solvents are essential for spectroscopic studies aimed at elucidating these mechanisms, which is a critical step toward realizing practical multivalent batteries. jmst.org

Expansion into Novel Material Synthesis and Self-Assembly Processes

The utility of this compound extends beyond electrolytes into the synthesis and study of novel materials where controlled solvent-solute interactions are paramount. Its role as a solvent in the formation of complex structures and its utility in probing self-assembly mechanisms are key areas of future research.

Tetraglyme and other glymes are known to influence the formation of material structures due to their unique solvating properties. In the context of battery research, they play a crucial role in the formation of the solid-electrolyte interphase (SEI), a passivation layer that is critical for battery stability. osti.govresearchgate.net By using this compound in conjunction with techniques like small-angle neutron scattering (SANS), researchers can gain unprecedented insight into the structure and composition of the SEI layer as it forms on electrode surfaces. osti.govresearchgate.net This knowledge is vital for designing more stable and longer-lasting batteries.

The self-assembly of block copolymers and other soft matter systems can also be studied in detail using deuterated solvents like this compound. Neutron scattering techniques, which rely on the contrast between deuterated and non-deuterated components, are powerful tools for characterizing the morphology of these systems. This has applications in nanotechnology and the development of new functional materials. rsc.org

Methodological Advancements in Spectroscopic and Computational Techniques for Glyme-based Research

A significant application of this compound lies in its use as a tool to enhance and validate spectroscopic and computational research methods. The isotopic substitution of hydrogen with deuterium (B1214612) is a cornerstone of several advanced analytical techniques.

In nuclear magnetic resonance (NMR) spectroscopy, the use of deuterated solvents is standard practice to avoid overwhelming signals from the solvent's protons. psu.edu this compound allows for the clear observation of the NMR signals of solutes, such as lithium ions or other organic molecules, providing detailed information about their chemical environment and interactions within the tetraglyme solvent. psu.edu This is particularly valuable for studying ion-solvent and ion-ion interactions in electrolyte solutions. psu.edu

Neutron scattering techniques, such as quasi-elastic neutron scattering (QENS) and neutron diffraction with isotopic substitution (NDIS), heavily rely on the use of deuterated materials. ucl.ac.ukaip.org Since hydrogen has a large incoherent scattering cross-section for neutrons, its presence can obscure the signals from other components in a system. By using this compound, the strong scattering from hydrogen is eliminated, allowing for the direct observation of the structure and dynamics of ions and other molecules within the electrolyte. rsc.orgaip.org This has been used to study the dynamics of solvents in polymer gel electrolytes and the solvation structure of ions in glyme-based solutions. aip.orgqmul.ac.ukscispace.com

Computational methods, such as molecular dynamics (MD) simulations, are increasingly used to model the behavior of complex systems like electrolytes. helmholtz-berlin.de Experimental data obtained using this compound is invaluable for validating and refining these computational models. helmholtz-berlin.de By comparing simulation results with experimental data from techniques like neutron scattering, researchers can develop more accurate models that can predict the properties of new electrolyte formulations and materials. helmholtz-berlin.de

| Technique | Role of this compound | Information Gained |

| Nuclear Magnetic Resonance (NMR) | Deuterated solvent to eliminate proton signals. psu.edu | Chemical environment and interactions of solutes. psu.edu |

| Quasi-Elastic Neutron Scattering (QENS) | Eliminates incoherent scattering from hydrogen. aip.org | Dynamics of solvent and ions in electrolytes. rsc.orgaip.org |

| Neutron Diffraction with Isotopic Substitution (NDIS) | Provides scattering contrast between isotopes. ucl.ac.uk | Detailed solution structure around ions. qmul.ac.ukscispace.com |

| Molecular Dynamics (MD) Simulations | Provides experimental data for model validation. helmholtz-berlin.de | Accurate prediction of electrolyte properties. helmholtz-berlin.de |

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Tetraglyme-d6 with high isotopic purity?